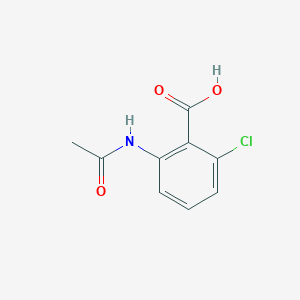

2-Acetamido-6-chlorobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSJTHAMJFUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173025 | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-42-2 | |

| Record name | 2-(Acetylamino)-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019407422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-6-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY7PS3MFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-6-chlorobenzoic Acid

This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 2-Acetamido-6-chlorobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for methodological choices.

Introduction and Significance

This compound (CAS No: 19407-42-2) is a substituted benzoic acid derivative.[1] Its structural features, including the ortho-acetamido and chloro substituents, make it a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized organic materials. The acetamido group can act as a directing group in further electrophilic aromatic substitutions and can be hydrolyzed to regenerate the primary amine, offering synthetic flexibility. The chlorine atom also provides a handle for various cross-coupling reactions.

This guide will focus on the most direct and common synthetic approach: the N-acetylation of 2-Amino-6-chlorobenzoic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process, starting from a commercially available precursor. The overall pathway is as follows:

-

Stage 1: Synthesis of the Precursor, 2-Amino-6-chlorobenzoic Acid. While often commercially available, understanding its synthesis from 2-Chloro-6-nitrobenzoic acid via reduction is crucial for process optimization and troubleshooting.

-

Stage 2: N-Acetylation of 2-Amino-6-chlorobenzoic Acid. This is the core transformation, converting the amino group of the precursor into an acetamido group to yield the final product.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Amino-6-chlorobenzoic Acid (Precursor)

The precursor, 2-Amino-6-chlorobenzoic acid (also known as 6-chloroanthranilic acid), is typically synthesized by the reduction of the nitro group of 2-Chloro-6-nitrobenzoic acid.[2]

Reaction Mechanism: Reduction of an Aromatic Nitro Group

The reduction of an aromatic nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal catalyst with a hydrogen source or dissolving metal reductions. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) which are further reduced to the amine.

Experimental Protocol: Reduction of 2-Chloro-6-nitrobenzoic Acid

A robust method for this reduction involves using a reducing agent like potassium bisulfite in the presence of a catalyst.[2]

Materials:

-

2-Chloro-6-nitrobenzoic acid

-

Cerium(III) chloride

-

2-Methoxy-phenol

-

Ethanol

-

Potassium chloride solution

-

Potassium bisulfite solution

-

Diammonium hydrogen citrate solution

-

Ethyl acetate

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, prepare a solution of cerium(III) chloride (0.16 mol) and 2-methoxy-phenol (0.19 mol) in ethanol.

-

Add potassium chloride solution (400-500 mL) and heat the mixture to 60-65°C with stirring.

-

Slowly add a solution of 2-chloro-6-nitrobenzoic acid (0.13 mol), followed by a solution of potassium bisulfite (200 mL).

-

Increase the stirring speed and reflux the mixture for 5-8 hours.

-

Cool the reaction mixture to 15-19°C to allow for the precipitation of solids, which are then removed by filtration.

-

To the filtrate, add diammonium hydrogen citrate solution, and concentrate under reduced pressure.

-

The resulting solid is filtered, washed, and recrystallized from ethyl acetate to yield 2-amino-6-chlorobenzoic acid.

Stage 2: N-Acetylation of 2-Amino-6-chlorobenzoic Acid

This is the final and critical step in the synthesis of the target compound. The acetylation of the primary amino group is a well-established transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 2-Amino-6-chlorobenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the departure of a leaving group (acetate or chloride ion) to form the stable amide product.

Caption: Simplified mechanism of N-acetylation.

Choice of Acetylating Agent and Solvent

-

Acetic Anhydride: A commonly used, moderately reactive acetylating agent. It is often used in conjunction with a solvent like glacial acetic acid or can be used neat. The reaction with acetic anhydride produces acetic acid as a byproduct.

-

Acetyl Chloride: A more reactive acetylating agent that reacts vigorously. Its use often requires a base to neutralize the HCl byproduct. For substrates soluble in aqueous media, reactions in brine with a mild base like sodium acetate can be highly efficient.[3]

For this synthesis, acetic anhydride is a suitable choice, providing a good balance of reactivity and ease of handling. Glacial acetic acid is an appropriate solvent as it readily dissolves the starting material and the product at elevated temperatures, facilitating a homogeneous reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acetylation of similar substituted anthranilic acids.

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice-water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-chlorobenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 eq) portion-wise.

-

Heat the reaction mixture to 80-100°C and maintain this temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-water with constant stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and acetic anhydride.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Amino-6-chlorobenzoic acid |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |

| Reaction Temperature | 80-100°C |

| Reaction Time | 2-3 hours |

| Expected Yield | > 85% (typical for this type of reaction) |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol [1] |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the molecular structure. Spectral data for this compound is available in spectral databases.[4]

-

FTIR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid and amide, N-H stretch of the amide).

-

-

Chromatography:

-

HPLC: To determine the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is suitable.[5]

-

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymatory. Handle with care.

-

Glacial Acetic Acid: Corrosive. Avoid inhalation of vapors.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the N-acetylation of 2-Amino-6-chlorobenzoic acid is a straightforward and high-yielding process. By carefully controlling the reaction parameters and employing appropriate purification techniques, a high-purity product suitable for further research and development can be reliably obtained. This guide provides a robust framework for this synthesis, grounded in established chemical principles and best practices.

References

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from SpectraBase. URL: [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved from SIELC Technologies. URL: [Link]

-

Chemical Properties of this compound (CAS 19407-42-2) - Cheméo. (n.d.). Retrieved from Cheméo. URL: [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013, May). Journal of Chemical Sciences, 125(3), 607-613. URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-6-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-6-chlorobenzoic acid is a synthetic organic compound that holds significance as a key intermediate in pharmaceutical and chemical research.[1] Its molecular structure, featuring a carboxylic acid, an amide, and a chloro substituent on a benzene ring, provides a versatile scaffold for the synthesis of more complex, biologically active molecules. This guide offers a comprehensive overview of its fundamental physicochemical properties, providing essential data and methodologies for professionals engaged in drug discovery, process development, and chemical synthesis.

Molecular and Physical Characteristics

This compound is a white to off-white crystalline powder, noted for its high purity and chemical stability, making it well-suited for various applications in organic synthesis.[1]

Key Identifiers and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [2] |

| Molecular Weight | 213.62 g/mol | [1][2] |

| CAS Number | 19407-42-2 | [2] |

| Canonical SMILES | CC(=O)Nc1cccc(Cl)c1C(=O)O | [2] |

| InChI Key | VFHSJTHAMJFUCK-UHFFFAOYSA-N | [2] |

Thermodynamic and Physicochemical Properties

A thorough understanding of the thermodynamic and physicochemical properties of this compound is critical for its application in synthesis and formulation.

Data Summary

| Property | Value | Method | Source |

| Melting Point | 194-198 °C | Experimental | [1] |

| Boiling Point | 413.5±35.0 °C | Predicted | |

| Aqueous Solubility | Partially Soluble | Qualitative | [1] |

| pKa (acidic) | 3.52±0.10 | Predicted | |

| XlogP | 1.8 | Predicted | [3] |

Note on Predicted Values: The boiling point and pKa values are computationally predicted and should be considered as estimates. Experimental verification is recommended for applications sensitive to these parameters.

Synthesis of this compound

The primary route for the synthesis of this compound is through the N-acetylation of its precursor, 2-Amino-6-chlorobenzoic acid. This reaction is a standard transformation in organic chemistry.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: N-acetylation of 2-Amino-6-chlorobenzoic acid

This protocol is adapted from a general procedure for the N-acetylation of a similar aminobenzoic acid derivative.[4]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice-water bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Amino-6-chlorobenzoic acid in glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-water to precipitate the product.

-

Isolation: Collect the precipitated solid by filtration and wash it thoroughly with cold water.

-

Drying: Dry the purified this compound in a vacuum oven.

Experimental Determination of Physicochemical Properties

For applications requiring precise data, experimental determination of properties such as aqueous solubility and pKa is essential.

Aqueous Solubility Determination using the Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[5][6][7]

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9][10]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water. The presence of an inert salt (e.g., KCl) is recommended to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Applications and Significance

This compound primarily serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility stems from the presence of multiple reactive sites that can be selectively modified to create a diverse range of derivatives. The physicochemical properties detailed in this guide are fundamental to its effective use in these synthetic endeavors, influencing reaction kinetics, purification strategies, and the properties of the final products.

References

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Retrieved from [Link]

-

This compound-99% - Best Price for Premium Quality. Retrieved from [Link]

-

Chemical Properties of this compound (CAS 19407-42-2). Cheméo. Retrieved from [Link]

-

This compound (C9H8ClNO3). PubChemLite. Retrieved from [Link]

Sources

- 1. This compound-99% - Best Price for Premium Quality [forecastchemicals.com]

- 2. This compound (CAS 19407-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

2-Acetamido-6-chlorobenzoic acid CAS number 19407-42-2

An In-Depth Technical Guide to 2-Acetamido-6-chlorobenzoic acid (CAS: 19407-42-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzoic acid derivative of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a secondary amide (acetamido group), and a chloro substituent on the aromatic ring, makes it a versatile building block and a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries.[1] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis pathway including a detailed experimental protocol, methods for analytical characterization, and critical safety information. The content is structured to deliver not just procedural steps but the underlying chemical principles, empowering researchers to effectively utilize this compound in their work.

Physicochemical and Structural Properties

This compound (Molecular Formula: C₉H₈ClNO₃) is typically supplied as a white to off-white crystalline powder.[1] It exhibits good chemical stability under standard storage conditions and is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with partial solubility in water.[1] The strategic placement of the chloro and acetamido groups ortho to the carboxylic acid function dictates its reactivity and steric profile, influencing its utility in targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19407-42-2 | [2][3][4] |

| Molecular Formula | C₉H₈ClNO₃ | [2][3] |

| Molecular Weight | 213.62 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥99% (Typical) | [1] |

| Solubility | Soluble in DMSO, DMF; partially soluble in water | [1] |

| logPoct/wat (Octanol/Water Partition Coefficient) | 1.997 (Calculated) | [3] |

| Storage | Store in a cool, dry, well-ventilated area, protected from moisture | [1][2] |

Synthesis Pathway and Experimental Protocol

The most logical and common synthesis of this compound involves the N-acetylation of its corresponding amine precursor, 2-Amino-6-chlorobenzoic acid (CAS: 2148-56-3). The overall workflow, therefore, is a two-stage process: first, the synthesis of the amino precursor, followed by its acetylation.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from a common industrial starting material to the final target compound.

Caption: Figure 1: Overall Synthesis Workflow.

Stage 1: Synthesis of 2-Amino-6-chlorobenzoic acid

The precursor is efficiently synthesized via the reduction of the nitro group in 2-Chloro-6-nitrobenzoic acid.[5][6]

Protocol: Reduction of 2-Chloro-6-nitrobenzoic Acid

-

Vessel Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add cerium(III) chloride (0.16 mol) and ethanol.[5][6]

-

Initial Heating: Add a potassium chloride solution (400-500 mL) and heat the mixture to 60-65°C with moderate stirring (160-190 rpm).[6]

-

Reagent Addition: Slowly add a solution of 2-chloro-6-nitrobenzoic acid (0.13 mol), followed by a solution of potassium bisulfite (200 mL).[6]

-

Causality: Potassium bisulfite acts as the reducing agent in this context, selectively reducing the nitro group to a primary amine. Cerium(III) chloride serves as a catalyst to facilitate this transformation under milder conditions.

-

-

Reaction: Increase the stirring speed to 260-310 rpm and reflux the mixture for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: Cool the reaction mixture to 15-19°C to precipitate the product. Filter the solid. The crude product can be further purified by washing and recrystallization from a suitable solvent like an ethyl acetate/hexane mixture to yield 2-amino-6-chlorobenzoic acid as a solid.[5][7]

Stage 2: Synthesis of this compound

This stage involves a standard N-acetylation reaction.

Protocol: N-Acetylation of 2-Amino-6-chlorobenzoic acid

-

Dissolution: In a flask, dissolve 2-amino-6-chlorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise while stirring.

-

Causality: Acetic anhydride is a highly effective acetylating agent. The reaction proceeds via nucleophilic attack of the amino group's lone pair of electrons on one of the carbonyl carbons of the anhydride, leading to the formation of the amide bond and acetic acid as a byproduct. The use of a slight excess of acetic anhydride ensures the complete conversion of the starting amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Precipitation: Pour the reaction mixture into a beaker of cold water. The product, being less soluble in water, will precipitate out.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure, crystalline product.

Analytical Characterization: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques. The data presented below serve as a benchmark for validation.

Sources

- 1. This compound-99% - Best Price for Premium Quality [forecastchemicals.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound (CAS 19407-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]

Spectroscopic Characterization of 2-Acetamido-6-chlorobenzoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Acetamido-6-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections synthesize predictive analysis based on established principles of spectroscopy and comparative data from structurally related molecules. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₈ClNO₃, Molecular Weight: 213.62 g/mol ) presents a unique spectroscopic profile due to the interplay of its functional groups: a carboxylic acid, an acetamido group, and a chlorine atom on the benzene ring.[1][2] The ortho-substitution pattern significantly influences the chemical environment of the aromatic protons and carbons, which is a key focus of the subsequent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing comparisons with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the amide proton, the acetyl methyl protons, and the carboxylic acid proton. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet. This is consistent with the spectra of other substituted benzoic acids.[3] |

| ~9.5 | Singlet (broad) | 1H | -NH- | The amide proton's chemical shift can be variable and is often broad due to quadrupole effects of the nitrogen atom and exchange with trace water. |

| ~7.6 | Triplet | 1H | H-4 | This proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. |

| ~7.4 | Doublet | 1H | H-3 or H-5 | The protons at positions 3 and 5 will appear as doublets, coupling with the H-4 proton. Their exact chemical shifts will be influenced by the adjacent chloro and acetamido groups. |

| ~7.3 | Doublet | 1H | H-3 or H-5 | Similar to the other aromatic doublet, this signal corresponds to the remaining proton on the benzene ring. |

| ~2.1 | Singlet | 3H | -CH₃ | The methyl protons of the acetamido group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to a range of 0-15 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~169.0 | C=O (Amide) | The carbonyl carbon of the amide group is expected in this region, consistent with other N-aryl acetamides. |

| ~168.0 | C=O (Acid) | The carboxylic acid carbonyl carbon is also found in a similar downfield region. |

| ~138.0 | C-2 | The carbon bearing the acetamido group will be significantly influenced by the nitrogen atom. |

| ~135.0 | C-6 | The carbon attached to the chlorine atom will be deshielded. |

| ~132.0 | C-4 | Aromatic CH carbon. |

| ~129.0 | C-1 | The ipso-carbon of the carboxylic acid group. |

| ~125.0 | C-5 | Aromatic CH carbon. |

| ~123.0 | C-3 | Aromatic CH carbon. |

| ~23.0 | -CH₃ | The methyl carbon of the acetamido group is expected to be in the upfield region. |

Note: The exact assignments of the aromatic carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C-Cl bonds.

Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. |

| ~3250 | N-H stretch | The amide N-H stretch is expected in this region. |

| ~1700 | C=O stretch (Acid) | The carbonyl stretch of the carboxylic acid is typically a strong, sharp absorption. |

| ~1670 | C=O stretch (Amide) | The amide I band (primarily C=O stretch) is also a strong absorption. |

| 1600-1450 | C=C stretch | Aromatic ring C=C stretching vibrations will appear as multiple bands in this region. |

| ~1540 | N-H bend | The amide II band, which is a combination of N-H bending and C-N stretching. |

| ~750 | C-Cl stretch | The carbon-chlorine stretch is expected in the fingerprint region. |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-650 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 213/215 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic signature. |

| 195/197 | [M - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 171/173 | [M - CH₂CO]⁺ | Loss of a ketene molecule from the acetamido group. |

| 154/156 | [M - COOH - H]⁺ | Loss of the carboxylic acid group and a hydrogen atom. |

| 139 | [M - Cl - CO]⁺ | Loss of a chlorine atom and a carbonyl group. |

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl group. |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Visualizations

To further clarify the structural and analytical aspects of this compound, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted key fragmentation pathways in EI-MS.

References

- SIELC Technologies. (2018-05-16). This compound.

- Supporting Information for a scientific article. (n.d.).

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

Sources

solubility of 2-Acetamido-6-chlorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Acetamido-6-chlorobenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide establishes a predictive framework based on the solubility of structurally related benzoic acid derivatives. It offers a detailed exploration of the physicochemical principles governing solubility, presents a robust experimental protocol for accurate solubility determination, and discusses the critical implications of solubility data in the context of drug development and chemical research. This document is intended to serve as a foundational resource for scientists, enabling informed solvent selection and facilitating downstream applications such as crystallization, formulation, and analytical method development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a substituted benzoic acid derivative of interest in pharmaceutical research and organic synthesis. Its utility in these fields is intrinsically linked to its solubility profile. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that influences a compound's bioavailability, processability, and the success of various laboratory procedures.[1] A thorough understanding of the solubility of this compound in a range of organic solvents is therefore paramount for its effective application.

This guide will delve into the theoretical underpinnings of solubility, provide a qualitative assessment of the expected solubility of this compound in common organic solvents based on data from analogous compounds, and present a detailed methodology for its experimental determination.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound features several functional groups that dictate its solubility behavior:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Acetamido Group (-NHCOCH₃): This amide group is also polar and can participate in hydrogen bonding.

-

Chlorine Atom (-Cl): The chloro-substituent introduces polarity and can engage in dipole-dipole interactions.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of both polar, hydrogen-bonding capable groups and a nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Inferred Solubility Profile of this compound

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can effectively form hydrogen bonds with the carboxylic acid and acetamido groups of the solute. |

| Ketones | Acetone | High | The carbonyl group of ketones can act as a hydrogen bond acceptor for the carboxylic acid and acetamido groups. |

| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether | Moderate | Ethers are less polar than esters and ketones but can still act as hydrogen bond acceptors. |

| Halogenated Hydrocarbons | Dichloromethane | Moderate | These solvents are weakly polar and can interact with the solute through dipole-dipole forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents is less compatible with the polar functional groups of the solute, though the aromatic ring of the solute will have some affinity. |

| Aprotic Polar Solvents | Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that can effectively solvate the polar functional groups of the solute. |

Disclaimer: This table presents an inferred solubility profile based on the behavior of structurally similar compounds. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5]

Step-by-Step Protocol for Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer, orbital shaker, or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is critical to maintain the constant temperature during this step to prevent precipitation or further dissolution.

-

-

Quantification of Solute Concentration:

-

Accurately measure the concentration of this compound in the saturated solution. Several analytical techniques can be employed:

-

Gravimetric Method: A known volume or mass of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating, and the mass of the remaining solid solute is determined.[5]

-

High-Performance Liquid Chromatography (HPLC): A small, accurately measured volume of the saturated solution is diluted with a suitable solvent and analyzed by HPLC with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the sample.[6]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a diluted sample of the saturated solution can be analyzed by UV-Vis spectroscopy. The concentration is determined using a previously established calibration curve (Beer-Lambert Law).

-

-

Visualization of the Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Implications for Researchers and Drug Development Professionals

The has significant implications across various stages of research and development:

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for successful crystallization. A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal for recrystallization to obtain high-purity material.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various organic solvents is essential for developing stable and effective formulations, including liquid dosage forms and amorphous solid dispersions.

-

Analytical Method Development: The choice of solvent is crucial for preparing samples for analysis by techniques such as HPLC and spectroscopy. The compound must be fully soluble in the chosen diluent to ensure accurate and reproducible results.

-

Organic Synthesis: In synthetic chemistry, the solubility of reactants in the reaction solvent is a key factor that influences reaction rates and yields.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, a scientifically sound estimation of its solubility profile can be made based on its molecular structure and the known behavior of related benzoic acid derivatives. This guide provides a theoretical foundation, an inferred solubility profile, and a robust experimental protocol to empower researchers to make informed decisions regarding solvent selection. The experimental determination of the solubility of this compound is strongly encouraged to obtain precise data that will facilitate its effective use in research and development.

References

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link][2][3][4]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 19407-42-2). [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

University of California, Davis. (n.d.). Experiment 1: Solubility of Organic Compounds. [Link][1]

-

Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1107. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pubs.aip.org [pubs.aip.org]

- 3. [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar [semanticscholar.org]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

molecular structure and conformation of 2-Acetamido-6-chlorobenzoic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Acetamido-6-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from foundational chemical principles, spectroscopic data, and detailed studies of structurally analogous compounds to construct a robust and scientifically grounded model. We will explore the pivotal role of intramolecular hydrogen bonding, the influence of steric and electronic effects from its substituents, and predict the molecule's key spectroscopic features. This guide also includes standardized experimental protocols for its synthesis and characterization, offering a complete framework for researchers.

Molecular Identity and Properties

This compound is a derivative of N-acetylanthranilic acid, distinguished by a chlorine atom at the C6 position of the benzene ring.[1][2] This substitution introduces significant electronic and steric influences that are critical to its molecular behavior. The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 19407-42-2 | [1][2] |

| Molecular Formula | C₉H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 213.62 g/mol | [1][2] |

| IUPAC Name | 2-(acetylamino)-6-chlorobenzoic acid | [2] |

| InChI Key | VFHSJTHAMJFUCK-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | Benzoic acid, 2-(acetylamino)-6-chloro- | [1][2] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C", pos="2.5,0.75!"]; O1_carboxyl [label="O", pos="3.2,0!"]; O2_carboxyl [label="OH", pos="2.5,2.0!"]; N_amide [label="N", pos="-2.5,0.75!"]; H_amide [label="H", pos="-2.5,1.75!"]; C_acetyl [label="C", pos="-3.2,0!"]; O_acetyl [label="O", pos="-4.2,0!"]; C_methyl [label="CH₃", pos="-2.8,-1.5!"]; Cl [label="Cl", pos="1.5,-2.2!"]; // Benzene ring with substituents C1 -- C2 [pos="0,0!"]; C2 -- C3 [pos="-1.5,0!"]; C3 -- C4 [pos="-1.5,-1.5!"]; C4 -- C5 [pos="0,-3!"]; C5 -- C6 [pos="1.5,-1.5!"]; C6 -- C1 [pos="1.5,0!"]; // Connect substituents C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl; C_carboxyl -- O2_carboxyl; C2 -- N_amide; N_amide -- H_amide; N_amide -- C_acetyl; C_acetyl -- O_acetyl; C_acetyl -- C_methyl; C6 -- Cl; // Aromatic circle (approximated) node [shape=point, width=0.01, height=0.01]; center [pos="0,-1.5!"]; p1 [pos="-0.8,-0.8!"]; p2 [pos="-0.8,-2.2!"]; p3 [pos="0.8,-2.2!"]; p4 [pos="0.8,-0.8!"];

}

Caption: 2D Structure of this compound.

Conformational Analysis: The Dominance of Intramolecular Interactions

The conformation of this compound is largely dictated by the spatial arrangement of its ortho-substituted functional groups. In molecules with adjacent proton-donating (e.g., -NH, -OH) and proton-accepting (e.g., C=O) groups on an aromatic ring, intramolecular hydrogen bonds are a powerful stabilizing force that significantly influences molecular geometry.[4][5]

The Intramolecular Hydrogen Bond

Based on extensive studies of related molecules like N-acetylanthranilic acid and salicylic acid, the most stable conformation of this compound is predicted to be one where a strong intramolecular hydrogen bond is formed.[5][6] This interaction creates a pseudo-six-membered ring, enhancing the planarity and stability of the molecule. The most probable hydrogen bond forms between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid group.

This bonding has several critical consequences:

-

Planarity: The molecule is constrained into a nearly planar conformation.

-

Acidity: The intramolecular hydrogen bond in the undissociated acid can affect its acidity, although the dominant effect on increased acidity in ortho-substituted benzoic acids often comes from the strong hydrogen bond formed in the resulting anion after deprotonation.[4]

-

Spectroscopic Shifts: The involvement of the N-H proton in a hydrogen bond leads to a characteristic downfield shift in its ¹H NMR spectrum and a broadening and red-shifting of its stretching frequency in the IR spectrum.[7]

Steric and Electronic Influence of the Chlorine Substituent

The chlorine atom at the C6 position exerts two primary effects:

-

Steric Hindrance: The bulky chlorine atom adjacent to the carboxylic acid group can create steric repulsion, potentially forcing the carboxyl group to twist slightly out of the plane of the benzene ring. However, the energy stabilization from the intramolecular hydrogen bond is typically strong enough to overcome minor steric strain and maintain a high degree of planarity.

-

Electronic Effect: As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring and the acidity of the carboxylic acid proton.

Caption: Intramolecular hydrogen bonding in the molecule.

Predicted Spectroscopic Signatures

While a definitive experimental spectrum for this compound is not available in the cited literature, we can predict its key spectroscopic features by analogy with its precursors and related structures like 2-amino-6-chlorobenzoic acid and N-acetylanthranilic acid.[8][9][10]

| Spectroscopy | Functional Group | Predicted Signature | Rationale |

| ¹H NMR | Amide N-H | ~10-12 ppm, broad singlet | Deshielding due to involvement in a strong intramolecular H-bond. |

| Aromatic C-H | ~7.0-7.8 ppm, multiplet | Complex splitting pattern due to three adjacent aromatic protons. | |

| Carboxyl O-H | >12 ppm, very broad | Highly deshielded proton, often difficult to observe. | |

| Acetyl CH₃ | ~2.2 ppm, singlet | Standard chemical shift for an N-acetyl methyl group. | |

| IR Spectroscopy | Carboxyl O-H Stretch | 2500-3300 cm⁻¹, very broad | Broadening is characteristic of hydrogen-bonded carboxylic acids. |

| Amide N-H Stretch | ~3200-3300 cm⁻¹ | Frequency is lowered (red-shifted) from the typical ~3400 cm⁻¹ due to H-bonding. | |

| Amide C=O Stretch | ~1650-1670 cm⁻¹ | Lower frequency than a non-H-bonded amide. | |

| Carboxyl C=O Stretch | ~1680-1700 cm⁻¹ | Typical range for an aromatic carboxylic acid. |

Experimental Workflows

Synthesis Protocol

The most direct route for the synthesis of this compound is the acetylation of its corresponding amine precursor, 2-amino-6-chlorobenzoic acid. This method is analogous to the well-established synthesis of N-acetylanthranilic acid from anthranilic acid.[11]

Materials:

-

Acetic anhydride

-

50 mL Erlenmeyer flask

-

Hot plate

-

Distilled water

-

Boiling stone

Procedure:

-

Reaction Setup: In a fume hood, combine 2.0 g of 2-amino-6-chlorobenzoic acid and 6 mL of acetic anhydride in a 50 mL Erlenmeyer flask.

-

Heating: Add a boiling stone and gently heat the mixture on a hot plate for approximately 15 minutes. The mixture may solidify initially before re-dissolving.

-

Hydrolysis: Allow the reaction mixture to cool to room temperature. Cautiously add 2 mL of distilled water to hydrolyze the excess acetic anhydride.

-

Crystallization: Gently warm the mixture until it nearly boils to ensure complete dissolution, then allow it to cool slowly to room temperature. Product crystals should form during this period. For improved crystal quality, the flask can be placed in an ice bath after reaching room temperature.

-

Isolation: Collect the crystals by suction filtration, wash with a small amount of cold water, and allow them to air dry completely.

Spectroscopic Characterization Protocol

To validate the structure and conformation, the following standardized spectroscopic methods should be employed.[8]

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The broad signals for the N-H and O-H protons are best observed in DMSO-d₆.

FTIR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small, dry amount of the crystalline product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Subsequently, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a high signal-to-noise ratio.[8]

Caption: Workflow for Synthesis and Characterization.

Conclusion

This guide establishes a detailed, predictive model for the . The core structural feature is a highly stable, planar conformation stabilized by a robust intramolecular hydrogen bond between the amide and carboxylic acid functionalities. The chlorine substituent at the C6 position introduces steric and electronic modifications but is not expected to disrupt this fundamental hydrogen-bonding motif. The predicted spectroscopic signatures, particularly the downfield ¹H NMR shift of the amide proton, provide a clear pathway for the experimental verification of this proposed structure. The provided protocols offer a practical basis for the synthesis and rigorous characterization of this compound, enabling further research in medicinal chemistry and materials science.

References

-

This compound. (2018). SIELC Technologies. [Link]

-

This compound (C9H8ClNO3). (n.d.). PubChemLite. [Link]

-

Chemical Properties of this compound (CAS 19407-42-2). (n.d.). Cheméo. [Link]

-

This compound | CAS No.19407-42-2 Synthetic Routes. (n.d.). Mol-Instincts. [Link]

-

Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

-

N-acetylanthranilic acid | C9H9NO3 | CID 6971. (n.d.). PubChem. [Link]

-

N-Acetylanthranilic acid. (n.d.). Wikipedia. [Link]

-

Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2007). Organic & Biomolecular Chemistry, 5(16), 2656-2663. [Link]

-

2-Amino-6-chlorobenzoic acid. (n.d.). NIST WebBook. [Link]

-

Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). Lab Manual. [Link]

-

o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

-

Smith, G., & Wermuth, U. D. (2012). Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives... Acta Crystallographica Section C, 68(Pt 9), o327-31. [Link]

-

Intramolecular hydrogen bonding analysis. (2022). The Journal of Chemical Physics, 156(17). [Link]

-

Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. (2020). Crystal Growth & Design, 20(2), 1018-1027. [Link]

-

Comparison of the conformational behavior of amino acids and N-acetylated amino acids... (2012). The Journal of Physical Chemistry A, 116(8), 2085-2096. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2011). Archiv der Pharmazie, 344(5), 305-14. [Link]

-

The crystal structures of chloro and methylortho-benzoic acids and their co-crystal... (2008). CrystEngComm, 10(4), 406-417. [Link]

-

Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (2022). Molecules, 27(15), 4887. [Link]

-

2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071. (n.d.). PubChem. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound (CAS 19407-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. PubChemLite - this compound (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. goldbio.com [goldbio.com]

- 13. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of 2-Acetamido-6-chlorobenzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Acetamido-6-chlorobenzoic Acid Derivatives

Executive Summary

The this compound scaffold represents a compelling, yet underexplored, area for therapeutic innovation. As a derivative of anthranilic acid, it belongs to a class of compounds renowned for their anti-inflammatory properties, exemplified by widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1] The incorporation of both an acetamido group and a chlorine atom suggests the potential for a unique pharmacological profile, possibly blending anti-inflammatory action with anticancer and antimicrobial effects observed in related chlorinated and benzoic acid structures.[2][3][4][5]

This guide serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on structurally analogous compounds to build a robust hypothesis for the potential biological activities of this compound derivatives. By elucidating the chemical rationale and providing a detailed roadmap for experimental validation—from initial in vitro screens to mechanistic and in vivo studies—this document aims to catalyze and guide future research into this promising chemical space.

The this compound Scaffold: A Structural Rationale

The therapeutic potential of a novel compound class is often inferred from its core structural motifs. The this compound backbone is a composite of well-established pharmacophores, providing a strong rationale for its investigation.

-

The Anthranilic Acid Core: The parent structure, anthranilic acid (2-aminobenzoic acid), is the foundation for fenamate NSAIDs.[1] These drugs are known for their analgesic, anti-inflammatory, and antipyretic properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The N-substitution, in this case with an acetyl group, is a common feature in this class.

-

The Role of Halogenation: The presence of a chlorine atom at the C6 position is significant. Halogenation is a widely used strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity, improve metabolic stability, and alter cell membrane permeability. Notably, chlorinated benzoic acid derivatives have demonstrated potent antimicrobial and anticancer activities.[3][7][8] For example, the structural isomer 2-amino-3-chlorobenzoic acid has shown powerful anticancer effects against breast cancer cell lines.[4][5]

This unique combination suggests that derivatives of this compound could be multi-target agents, a highly desirable attribute in complex diseases like cancer and chronic inflammation.

General Synthesis Strategies

The synthesis of N-aryl anthranilic acid derivatives is well-documented, typically involving condensation reactions. A common and effective method is the Ullmann condensation, which couples an o-chlorobenzoic acid with a substituted aniline in the presence of a copper catalyst.[9][10] Adapting this for the target scaffold would involve the reaction of appropriate precursors. The availability of multiple synthesis routes for this compound and related compounds allows for the systematic creation of a library of derivatives to explore structure-activity relationships (SAR).[11][12]

Inferred Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on its structural analogs, we can postulate three primary areas of biological activity for this compound derivatives.

Potential Anti-inflammatory and Analgesic Activity

Hypothesis: Derivatives are likely to function as inhibitors of the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. This is the established mechanism for fenamate NSAIDs, which share the N-substituted anthranilic acid core.[1][6]

Supporting Evidence: Numerous studies confirm the potent anti-inflammatory activity of N-aryl anthranilic acid derivatives.[9][13] Compounds like Mefenamic acid and Flufenamic acid are clinically used for their analgesic and anti-inflammatory effects.[1] Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been specifically investigated for their anti-nociceptive properties and affinity for COX-2 receptors.[14][15]

Potential Anticancer Activity

Hypothesis: The scaffold may induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways, such as the PI3K/AKT pathway.

Supporting Evidence: This hypothesis is strongly supported by research on 2-amino-3-chlorobenzoic acid, a close structural isomer. This compound exhibited potent cytotoxic effects on the triple-negative breast cancer cell line MDA-MB-231, with IC₅₀ values in the low micromolar range (5 µM at 48h).[5] Its mechanism was linked to the downregulation of PI3K/AKT pathway markers and the induction of apoptosis.[4][5] The anticancer potential of chlorinated compounds is further supported by studies on chlorochalcones and quinazoline derivatives, which show significant antiproliferative activity.[8][16]

Potential Antimicrobial Activity

Hypothesis: The presence of the chlorobenzoic acid moiety suggests that these derivatives could possess broad-spectrum antibacterial and antifungal properties, likely acting via disruption of microbial cell membranes and homeostasis.

Supporting Evidence: Benzoic acid and its derivatives are widely recognized for their antimicrobial effects and are used as preservatives.[2][17] Studies have shown that the type and position of substituents on the benzoic ring significantly influence this activity.[2] Specifically, derivatives of 2-chlorobenzoic acid have been synthesized and shown to have notable antimicrobial potential, with some compounds exhibiting greater efficacy against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[3][7]

A Roadmap for Experimental Validation

A phased approach, beginning with high-throughput in vitro screening and progressing to more complex mechanistic and in vivo models, is recommended to efficiently evaluate the potential of this compound class.

Phase 1: Primary In Vitro Screening

The initial phase aims to confirm the hypothesized activities and identify the most potent derivatives.

Experimental Protocol 4.1.1: Anticancer Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against one or more cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).[18][19]

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Add the compounds to the designated wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

-

Experimental Protocol 4.1.2: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)

-

Objective: To assess the ability of the compounds to inhibit heat-induced protein denaturation, a well-established method for screening anti-inflammatory drugs.[20]

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control: Use Diclofenac sodium as a reference standard. A control group will consist of the mixture without the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes, followed by cooling.

-

Data Acquisition: Measure the turbidity (absorbance) of the samples at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: (% Inhibition) = [1 - (Absorbance of Test / Absorbance of Control)] * 100. Determine the IC₅₀ value.

-

Experimental Protocol 4.1.3: Antimicrobial Screening (Broth Microdilution for MIC)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[21][22][23]

-

Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[23]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[22][23]

-

Table 1: Example Data Summary for Primary Screening

| Compound ID | Anticancer IC₅₀ (µM) (MDA-MB-231) | Anti-inflammatory IC₅₀ (µg/mL) (Albumin Denaturation) | Antimicrobial MIC (µg/mL) (E. coli) |

| DERIV-001 | 5.2 | 25.8 | 16 |

| DERIV-002 | 15.8 | 110.2 | 64 |

| DERIV-003 | > 100 | 85.1 | > 128 |

| Doxorubicin | 1.5 | N/A | N/A |

| Diclofenac | N/A | 15.4 | N/A |

| Ciprofloxacin | N/A | N/A | 0.5 |

Phase 2: Mechanistic and In Vivo Validation

For 'hit' compounds identified in Phase 1, further studies are required to elucidate their mechanism of action and confirm efficacy in a more biologically relevant system.

Experimental Protocol 4.2.1: Western Blot for PI3K/AKT Pathway Modulation

-

Objective: To determine if a lead anticancer compound affects the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Methodology:

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, total-AKT, p-mTOR, total-mTOR). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.[24]

-

Analysis: Quantify band intensity and determine the change in phosphorylation of target proteins relative to the total protein and loading control.

-

Experimental Protocol 4.2.2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the acute anti-inflammatory activity of a lead compound in a standard animal model.[9][25]

-

Methodology:

-

Animal Grouping: Use Wistar rats (150-200g), divided into groups: control (vehicle), standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the compound).

-

Compound Administration: Administer the test compounds and standard drug orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

-

Conclusion and Future Directions

The this compound scaffold stands at an exciting intersection of known anti-inflammatory, anticancer, and antimicrobial pharmacophores. The compelling evidence from its structural analogs provides a strong scientific basis for its investigation as a source of novel therapeutic agents. The experimental roadmap detailed in this guide offers a clear, logical, and robust framework for systematically evaluating these derivatives.

Future work should focus on synthesizing a diverse library of these compounds to establish clear Structure-Activity Relationships (SAR). Successful lead compounds identified through this process should be advanced into more comprehensive preclinical testing, including pharmacokinetic profiling, toxicology studies, and evaluation in more advanced disease models (e.g., patient-derived xenografts for cancer).[26][27] This systematic approach will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References